molecular formula C13H16O B2389383 2-(2-Cyclobutylphenyl)-2-methyloxirane CAS No. 2248417-65-2

2-(2-Cyclobutylphenyl)-2-methyloxirane

Cat. No.: B2389383
CAS No.: 2248417-65-2
M. Wt: 188.27
InChI Key: RGIRQDJDMWPHJE-UHFFFAOYSA-N
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Description

2-(2-Cyclobutylphenyl)-2-methyloxirane is a 2,2-disubstituted epoxide characterized by a cyclobutylphenyl group and a methyl group attached to the oxirane ring. Epoxides of this class are pivotal in organic synthesis due to their reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutyl substituent introduces steric strain, which may influence both chemical reactivity and physical stability compared to bulkier or less strained analogs .

Properties

IUPAC Name

2-(2-cyclobutylphenyl)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(9-14-13)12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIRQDJDMWPHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=CC=C2C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutylphenyl)-2-methyloxirane typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(2-Cyclobutylphenyl)-2-methyloxirane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted epoxides.

Scientific Research Applications

2-(2-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutylphenyl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

  • Its regioselective carbonylation yields monocarbonyl aldehydes, suggesting similar reactivity for the cyclobutyl analog . 2-(4-Isobutylphenyl)-2-methyloxirane (): Titanocene(III)-catalyzed deuteration of this compound highlights the role of bulky aryl groups in directing regioselective transformations. The cyclobutylphenyl group in the target compound may exhibit distinct selectivity due to steric and electronic differences .
  • Aromatic Substitutions :

    • 2-(Chlorophenyl)-2-methyloxiranes (): Derivatives like 2-(4-chlorophenyl)-2-methyloxirane are synthesized via enantioselective Corey-Chaykovsky epoxidation. Chlorine substituents enhance electrophilicity, whereas the cyclobutylphenyl group may modulate electronic effects differently .
    • 2-(Methoxyphenyl)-2-methyloxirane (): Methoxy groups donate electron density, altering NMR chemical shifts (e.g., δ 3.86 ppm for OCH₃). The cyclobutylphenyl group’s electron-withdrawing or -donating effects could similarly influence spectroscopic profiles .

Physicochemical Properties

  • NMR Spectra :
    • 2-(2-Methoxyphenyl)-2-methyloxirane (): Key signals include δ 1.61 ppm (CH₃) and δ 3.86 ppm (OCH₃). Cyclobutylphenyl substituents would likely upfield-shift aromatic protons due to ring-current effects .
    • 2-(Cyclopentylmethyl)-2-methyloxirane (): Cyclopentyl protons resonate at δ 1.5–2.5 ppm. The cyclobutyl group’s smaller ring may cause downfield shifts for adjacent protons .

Data Tables

Table 1: Comparison of 2,2-Disubstituted Oxiranes

Compound Name Substituents Synthesis Method Key Properties/Activities Reference
2-(2-Cyclobutylphenyl)-2-methyloxirane Cyclobutylphenyl, Methyl Not reported Hypothesized high steric strain N/A
2-(4-Chlorophenyl)-2-methyloxirane 4-Cl-Ph, Methyl Corey-Chaykovsky epoxidation Enantioselective synthesis (90% ee)
2-(2-Methoxyphenyl)-2-methyloxirane 2-OCH₃-Ph, Methyl Epoxidation of ketones NMR: δ 1.61 (CH₃), 3.86 (OCH₃)
2-(4-Isobutylphenyl)-2-methyloxirane 4-iBu-Ph, Methyl Titanocene-catalyzed deuteration Deuteration at α-position
2-Methyloxirane (Propylene Oxide) Methyl, H Industrial oxidation Industrial solvent

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